molecular formula C11H18ClNO2 B1491849 3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one CAS No. 2092096-89-2

3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

Cat. No. B1491849
CAS RN: 2092096-89-2
M. Wt: 231.72 g/mol
InChI Key: WACUBAGTAMHTDL-UHFFFAOYSA-N
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Description

3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one, hereafter referred to as “3-Cl-HMA”, is an organic compound that has been studied for its potential applications in scientific research. This compound has been used in a variety of experiments, including those related to biochemistry and physiology.

Scientific Research Applications

Medicinal Chemistry: Antioxidant Activity

This compound shows promise in medicinal chemistry due to its potential antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress leading to cellular damage and diseases. The structure of this compound suggests it could be synthesized into derivatives that exhibit significant antioxidant activity, similar to other chloro-propanone derivatives .

Organic Synthesis: Cycloalkane Derivatives

In organic synthesis, the compound’s cycloalkane framework can be utilized to create novel derivatives. Cycloalkanes serve as core structures in many pharmaceuticals and agrochemicals. The presence of a hydroxymethyl group provides a functional handle for further chemical modifications .

Analytical Chemistry: NMR Spectroscopy Standards

Given its unique structure, this compound could serve as a standard in NMR spectroscopy for calibrating instruments or as a reference compound for structural analysis of similar molecules .

Chemical Education: Nomenclature and Structure Elucidation

This compound can be used as an educational tool to teach advanced nomenclature and structure elucidation techniques. Its complex structure challenges students to apply IUPAC rules and interpret spectroscopic data .

properties

IUPAC Name

3-chloro-1-[8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c12-5-2-10(15)13-6-9(7-14)11(8-13)3-1-4-11/h9,14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACUBAGTAMHTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2CO)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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